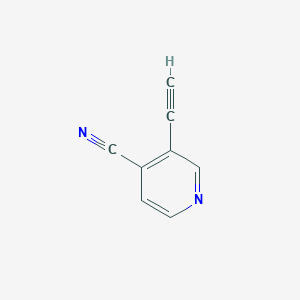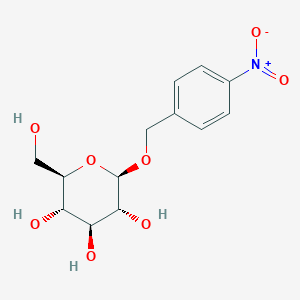
(4-Nitrophenyl)methyl-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl-b-D-glucopyranoside is an organic compound with the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol . It is commonly used as a chromogenic substrate for beta-D-glucosidase activity assays . The compound is characterized by its ability to produce a yellow-colored product upon enzymatic cleavage, making it valuable in various biochemical and diagnostic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl-b-D-glucopyranoside typically involves the reaction of 4-nitrophenol with methyl-b-D-glucopyranoside under specific conditions . One common method includes the use of glycosidase enzymes from almonds to catalyze the formation of the glycosidic bond . The reaction conditions often require a controlled temperature and pH to ensure optimal enzyme activity and product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process includes the purification of the product through techniques such as ion exchange chromatography and gel filtration . The compound is then crystallized and dried to obtain a high-purity product suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl-b-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by beta-D-glucosidase, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with beta-D-glucosidase at an optimal pH and temperature.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Hydrolysis: Produces 4-nitrophenol and methyl-b-D-glucopyranoside.
Reduction: Produces amino derivatives of the compound.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl-b-D-glucopyranoside is widely used in scientific research, including:
Biochemistry: As a substrate for measuring beta-D-glucosidase activity in enzyme assays.
Diagnostic Analysis: Used in in vitro diagnostic tests to detect enzyme deficiencies or activities.
Biological Research: Employed in studies involving glycosidase enzymes and their inhibitors.
Industrial Applications: Utilized in the production of bioactive compounds and as a reagent in chemical synthesis.
Mecanismo De Acción
The primary mechanism of action for (4-Nitrophenyl)methyl-b-D-glucopyranoside involves its role as a substrate for beta-D-glucosidase . The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol, which can be quantitatively measured due to its yellow color . This reaction is crucial for various biochemical assays and diagnostic tests .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl N-acetyl-β-D-glucosaminide
- 4-Nitrophenyl α-D-glucopyranoside
- 4-Nitrophenyl α-D-galactopyranoside
- 2-Nitrophenyl β-D-glucopyranoside
Uniqueness
(4-Nitrophenyl)methyl-b-D-glucopyranoside is unique due to its specific use as a chromogenic substrate for beta-D-glucosidase, allowing for the easy detection and quantification of enzyme activity . Its ability to produce a distinct yellow color upon enzymatic cleavage sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c15-5-9-10(16)11(17)12(18)13(22-9)21-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXXNSLGRCTMAE-UJPOAAIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
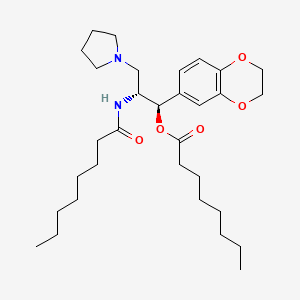
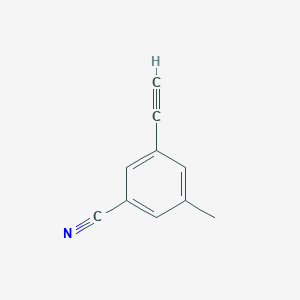
![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)

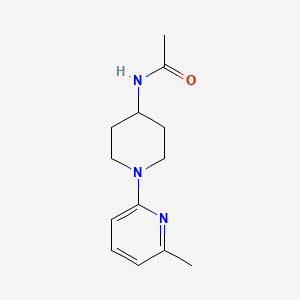
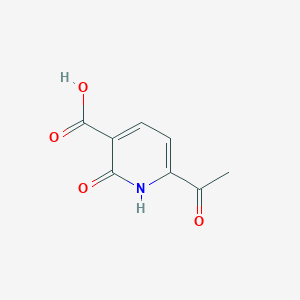
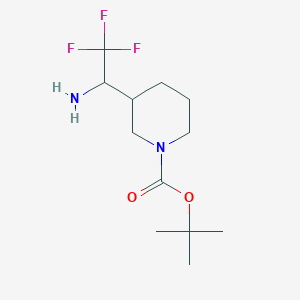
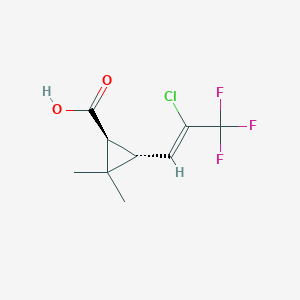
![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B6601397.png)
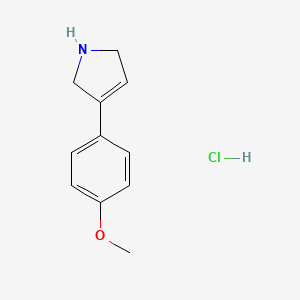
![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)
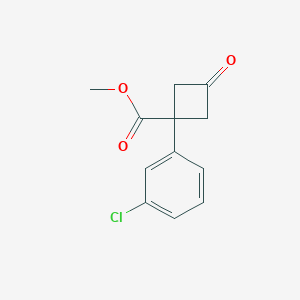
![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)
